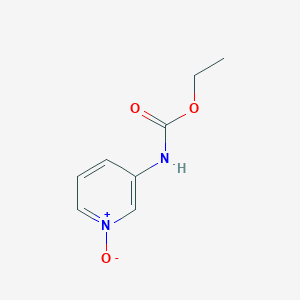![molecular formula C15H14N2O4S B239887 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)
1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole, also known as DBIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBIM is a benzimidazole derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole is not fully understood, but studies have shown that 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole exhibits its antitumor activity by inhibiting the activity of the proteasome, a complex protein structure responsible for degrading damaged or unwanted proteins in cells. 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has also been shown to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has been shown to exhibit potent antitumor, anti-inflammatory, and antiviral activities. In vitro studies have shown that 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole induces apoptosis in cancer cells by inhibiting the activity of the proteasome. 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has also been shown to inhibit the production of inflammatory mediators by inhibiting the activity of the COX-2 enzyme. In addition, 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has been shown to exhibit antiviral activity against the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has several advantages for lab experiments, including its ease of synthesis, high purity, and potent biological activities. However, 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole. One direction is to investigate the potential applications of 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential of 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole as a scaffold for the synthesis of novel compounds with potent biological activities. Furthermore, the development of new synthesis methods for 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole and its derivatives could lead to the discovery of new compounds with unique properties.
Synthesemethoden
1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole can be synthesized using different methods, including the reaction of 2,4-dimethoxybenzaldehyde with o-phenylenediamine, followed by the reaction with p-toluenesulfonyl chloride. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with o-phenylenediamine, followed by the reaction with sulfur dioxide and hydrogen peroxide. Both methods have been proven to be efficient and yield high purity 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has been shown to exhibit potent antitumor, anti-inflammatory, and antiviral activities. In materials science, 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has been used to synthesize metal-organic frameworks (MOFs) with unique properties. In catalysis, 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has been used as a ligand in transition metal catalyzed reactions.
Eigenschaften
Produktname |
1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole |
|---|---|
Molekularformel |
C15H14N2O4S |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
1-(2,4-dimethoxyphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C15H14N2O4S/c1-20-11-7-8-15(14(9-11)21-2)22(18,19)17-10-16-12-5-3-4-6-13(12)17/h3-10H,1-2H3 |
InChI-Schlüssel |
QFASVFUFVIYPQG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)





![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)




